molecular formula C18H16F2N2O2 B5134397 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

Cat. No.: B5134397
M. Wt: 330.3 g/mol
InChI Key: FQRLGVZGQYKDPK-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, difluorophenyl group, and amino and nitrile functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the difluorophenyl group and the amino and nitrile functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4-difluorophenyl)thiazole
  • 2-amino-4-(4-chlorophenyl)thiazole
  • 2-amino-4-(4-nitrophenyl)thiazole

Uniqueness

Compared to similar compounds, 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile stands out due to its chromene core and the presence of both amino and nitrile functionalities

Properties

IUPAC Name

2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-18(2)6-13(23)16-14(7-18)24-17(22)10(8-21)15(16)9-3-4-11(19)12(20)5-9/h3-5,15H,6-7,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLGVZGQYKDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 2
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2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

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